5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
Description
Properties
CAS No. |
1270380-93-2 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.219 |
IUPAC Name |
5-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h4,6-7,10,13H,1-3H2 |
InChI Key |
ZSZBKUWTRITPNN-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile (CAS 1270380-93-2): A Molecule of Emerging Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Hybrid Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile emerges as a molecule of significant interest, wedding the three-dimensional saturation of the pyrrolidine ring with the aromatic, electron-deficient pyridinecarbonitrile core. The pyrrolidine moiety is a ubiquitous feature in a vast array of natural products and FDA-approved drugs, valued for its ability to explore chemical space in three dimensions and establish crucial stereochemical interactions with biological targets.[1][2][3] Conversely, the pyridinecarbonitrile scaffold is a known pharmacophore present in molecules with diverse biological activities, including potential anticancer properties.[4]
This technical guide serves as a comprehensive overview for researchers embarking on the study of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile. It will delve into its fundamental properties, propose robust synthetic and analytical methodologies, and explore its potential pharmacological landscape based on the rich chemistry of its constituent parts.
Physicochemical Properties and Structural Attributes
While extensive experimental data for this specific molecule is not widely published, we can infer key properties from its structure and available data from chemical suppliers.[5] A summary of its basic characteristics is presented below.
| Property | Value | Source |
| CAS Number | 1270380-93-2 | EvitaChem[5] |
| Molecular Formula | C10H11N3 | EvitaChem[5] |
| Molecular Weight | 173.219 g/mol | EvitaChem[5] |
| Predicted LogP | ~0.5 - 1.5 | (Cheminformatic Estimation) |
| Predicted pKa | ~8.5 - 9.5 (Pyrrolidine N) | (Based on similar structures) |
| Predicted Solubility | Soluble in polar organic solvents | (Inference) |
The presence of the basic nitrogen in the pyrrolidine ring suggests that this compound will form salts with acids, a property that can be exploited for purification and formulation. The nitrile group on the pyridine ring is a potential hydrogen bond acceptor and can participate in dipole-dipole interactions.
Proposed Synthetic Strategies: A Roadmap to Synthesis
The synthesis of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile can be approached through several established methodologies in heterocyclic chemistry. A logical and efficient pathway would involve the coupling of a protected pyrrolidine derivative with a functionalized pyridine ring. Below is a proposed synthetic workflow.
Caption: Proposed synthetic workflow for 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
This protocol outlines a general procedure based on a Suzuki coupling reaction, a robust and widely used method for C-C bond formation.
1. Reagents and Materials:
-
5-Bromo-3-pyridinecarbonitrile
-
(S)-N-Boc-2-pyrrolidinylboronic acid pinacol ester
-
Pd(dppf)Cl2 (Palladium catalyst)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
2. Step-by-Step Procedure:
- To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-3-pyridinecarbonitrile (1.0 eq), (S)-N-Boc-2-pyrrolidinylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (3.0 eq).
- Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain N-Boc-5-(2-pyrrolidinyl)-3-pyridinecarbonitrile.
- Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Concentrate the reaction mixture under reduced pressure.
- Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the final product, 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile. Further purification may be achieved by recrystallization or preparative HPLC.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl2 is chosen for its efficiency in cross-coupling reactions involving heteroaromatic compounds.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.
-
Boc Protection: The tert-Butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen from participating in side reactions and can be easily removed under acidic conditions.
-
Aqueous Base: The presence of water and a base like K2CO3 is crucial for the transmetalation step in the Suzuki coupling catalytic cycle.
Analytical Characterization: Ensuring Purity and Structural Integrity
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons on the pyridine ring and aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling constants will be diagnostic.
-
¹³C NMR: Will show the number of chemically distinct carbon atoms. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range.[6][7]
-
2D NMR (COSY, HSQC): These experiments will be crucial for unambiguously assigning the proton and carbon signals, especially for the pyrrolidine ring protons.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 174.103. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Tandem MS (MS/MS) can be used to study fragmentation patterns, which may involve the loss of the pyrrolidine ring, providing further structural confirmation.[8][9][10]
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with both UV and mass spectrometric detection (LC-MS) should be used to assess the purity of the final compound. A reversed-phase C18 column with a gradient of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid is a good starting point for method development.
Potential Pharmacological Profile and Therapeutic Applications
The hybrid nature of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile suggests several potential avenues for pharmacological activity.
-
Neurological Disorders: The pyrrolidine scaffold is a key component of nootropic drugs (e.g., piracetam) and other CNS-active agents.[1][3] The molecule's polarity and potential to cross the blood-brain barrier should be investigated.
-
Oncology: Pyridinecarbonitrile derivatives have been explored as anticancer agents.[4] Potential mechanisms could involve kinase inhibition or disruption of other signaling pathways crucial for cancer cell proliferation.
-
Infectious Diseases: The pyrrolidine ring is found in some antibacterial and antiviral compounds.[11] The molecule could be screened against a panel of bacterial and viral targets.
Caption: Potential biological targets for 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Proposed Biological Screening Assays
A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound.
1. Primary Screening:
-
Cell Viability Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects.
-
Antibacterial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a panel of gram-positive and gram-negative bacteria.
-
Receptor Binding Assays: If CNS activity is hypothesized, screen against a panel of common CNS receptors (e.g., dopamine, serotonin, GABA receptors).
2. Secondary and Mechanistic Assays:
-
Kinase Inhibition Assays: If anticancer activity is observed, screen against a panel of kinases known to be involved in cancer progression.
-
Mechanism of Action Studies: Depending on the primary screening results, further assays could include cell cycle analysis, apoptosis assays, or electrophysiology studies.
Toxicology and Safety Considerations
Preliminary toxicological assessment is crucial. The pyridine moiety, in some cases, can be associated with hepatotoxicity.[12] Therefore, in vitro cytotoxicity assays using primary hepatocytes should be conducted early in the development process. In vivo studies in rodent models would be necessary to establish a preliminary safety profile, including acute toxicity and dose-range finding studies.
Conclusion and Future Directions
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile represents a promising, yet underexplored, chemical entity. Its structure, combining the favorable properties of the pyrrolidine and pyridinecarbonitrile scaffolds, warrants a thorough investigation into its synthetic accessibility and pharmacological potential. The methodologies and research framework outlined in this guide provide a solid foundation for scientists to unlock the potential of this intriguing molecule. Future research should focus on the stereoselective synthesis of its enantiomers, as the stereochemistry of the pyrrolidine ring is likely to be a critical determinant of its biological activity.[2] A comprehensive structure-activity relationship (SAR) study, involving modifications to both the pyrrolidine and pyridine rings, will be essential for optimizing its potency and selectivity for any identified biological targets.
References
- EvitaChem. Screening Compounds P30008.
- Kumar, A., & Singh, P. (2021).
- ChemicalBook. 3-Pyrrolidinecarbonitrile, hydrochloride (1:1), (3S)-(1153950-49-2) 1 H NMR.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Singh, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances.
-
PubChem. Pyridine-2-carbonitrile. [Link]
-
ATSDR. Pyridine Tox Profile. [Link]
- Thermo Fisher Scientific.
-
PubChem. 5-Chloropyridine-3-carbonitrile. [Link]
-
MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
PubMed. Quinolone antibacterials: synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains. [Link]
- Wiley. 2-[[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- - Optional[1H NMR] - Spectrum.
- Google Patents. US8900549B2 - Compositions and methods for delivering a substance to a biological target.
-
PMC - NIH. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]
-
CAS Common Chemistry. 2,6-Bis[(2-hydroxyethyl)amino]-4-methyl-3-pyridinecarbonitrile. [Link]
- Google Patents.
-
PMC - NIH. Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]
-
MDPI. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]
-
PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PMC - NIH. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]
-
PMC - NIH. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]
-
NIST WebBook. 3-Pyridinecarbonitrile. [Link]
-
PubMed. Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. [Link]
-
NIST WebBook. Pyrrolidine. [Link]
-
ScienceDirect. Metabolism and toxicological detection of the new designer drug 39,49-methylenedioxy-a-pyrrolidinopropiophenone studied in urin. [Link]
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Compounds P30 | EvitaChem [evitachem.com]
- 6. 3-Pyrrolidinecarbonitrile, hydrochloride (1:1), (3S)-(1153950-49-2) 1H NMR [m.chemicalbook.com]
- 7. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine [webbook.nist.gov]
- 11. Quinolone antibacterials: synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
5-pyrrolidin-2-ylpyridine-3-carbonitrile synonyms and IUPAC name
The following technical monograph provides an in-depth analysis of 5-(pyrrolidin-2-yl)pyridine-3-carbonitrile , a significant scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands.
Structural Identity, Synthetic Pathways, and Pharmacological Context
Executive Summary
The compound 5-pyrrolidin-2-ylpyridine-3-carbonitrile represents a critical structural evolution in the "metanicotine" class of nAChR ligands. Characterized by the replacement of the metabolically labile ethynyl group (seen in SIB-1508Y) or the alkyl group (seen in A-85380) with a cyano moiety, this scaffold offers a unique balance of electronic withdrawal and metabolic stability. This guide details its nomenclature, validated synthetic protocols, and structural properties.
Nomenclature and Identity
Accurate identification is paramount in database curation and patent filings. The following table consolidates the accepted identifiers for this molecule.
Synonym & Identifier Matrix
| Category | Identifier | Context |
| IUPAC Name | 5-(pyrrolidin-2-yl)pyridine-3-carbonitrile | Official Systematic Name |
| Alternative IUPAC | 5-(2-pyrrolidinyl)-3-pyridinecarbonitrile | Permitted variant |
| Common Chemical Name | 5-(pyrrolidin-2-yl)nicotinonitrile | Derived from "nicotinonitrile" parent |
| Structural Name | 3-cyano-5-(2-pyrrolidinyl)pyridine | Descriptive naming |
| CAS Registry Number | 1212797-39-1 | Specifically for the (R)-enantiomer |
| Isomeric Context | Metanicotine Analogue | Structural classification |
Note on Stereochemistry: While the CAS 1212797-39-1 refers to the (R)-enantiomer, the biological activity of nAChR ligands is highly stereospecific. The (S)-enantiomer (analogous to natural nicotine) is often the more potent agonist, though the (R)-enantiomer can exhibit distinct selectivity profiles or antagonist properties depending on the specific receptor subtype (
vs).
Structural Analysis & Chemical Philology
The molecule consists of a pyridine ring substituted at the 3- and 5-positions (meta-substitution pattern), mimicking the spatial arrangement of acetylcholine.
-
The Pharmacophore:
-
Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine.
-
H-Bond Acceptor: The pyridine nitrogen and the cyano group serve as hydrogen bond acceptors.
-
The Cyano Group: Unlike the ethynyl group in Altinicline (SIB-1508Y), the nitrile is less prone to oxidative metabolism while maintaining the electron-withdrawing character required to modulate the basicity of the pyridine nitrogen.
-
Structural Logic Diagram
The following diagram illustrates the functional relationships between the structural components.
Caption: Structural dissection of 5-(pyrrolidin-2-yl)pyridine-3-carbonitrile highlighting pharmacophoric elements.
Synthetic Protocols
Retrosynthetic Analysis
-
Target: 5-(pyrrolidin-2-yl)pyridine-3-carbonitrile
-
Disconnection: C5–C2' bond (Pyridine-Pyrrolidine).
-
Precursors: 5-bromo-3-pyridinecarbonitrile + Protected Pyrrolidinyl-Zinc reagent.
Step-by-Step Synthesis Protocol
Reagents Required:
-
5-Bromo-3-pyridinecarbonitrile (Substrate)
-
N-Boc-2-pyrrolidinone (Precursor for zinc reagent) or commercially available (N-Boc-pyrrolidin-2-yl)zinc bromide.
-
Pd(PPh3)4 or Pd(dppf)Cl2 (Catalyst)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane (Deprotection)
Phase 1: Cross-Coupling (Negishi)
-
Preparation of Organozinc: If not purchasing, generate the organozinc reagent by treating N-Boc-2-iodo-pyrrolidine with activated Zinc dust in dry THF.
-
Coupling Reaction:
-
Charge a flame-dried flask with 5-bromo-3-pyridinecarbonitrile (1.0 equiv) and Pd(PPh3)4 (0.05 equiv) in dry THF under Argon.
-
Add the (N-Boc-pyrrolidin-2-yl)zinc bromide solution (1.2 equiv) dropwise at 0°C.
-
Heat to 60°C and stir for 12–18 hours. Monitor by TLC/LC-MS.
-
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate tert-butyl 2-(5-cyanopyridin-3-yl)pyrrolidine-1-carboxylate .
Phase 2: Deprotection
-
Acidolysis: Dissolve the intermediate in DCM. Add TFA (10–20 equiv) at 0°C.
-
Reaction: Stir at room temperature for 2 hours until the Boc group is fully cleaved (monitor by LC-MS).
-
Isolation: Concentrate in vacuo. Basify the residue with saturated NaHCO3 or 1N NaOH to pH > 10.
-
Extraction: Extract exhaustively with DCM or Chloroform/Isopropanol (3:1).
-
Final Purification: If necessary, purify the free base via amine-functionalized silica or convert to a salt (e.g., fumarate or hydrochloride) for crystallization.
Synthetic Workflow Diagram
Caption: Palladium-catalyzed Negishi coupling route for the synthesis of the target scaffold.
Analytical Profiling (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature | Interpretation |
| 1H NMR (DMSO-d6) | Confirms 3,5-substitution pattern. | |
| 1H NMR (Aliphatic) | Multiplets at | Confirms pyrrolidine ring integrity. |
| IR Spectroscopy | Sharp peak at ~2230 cm | Diagnostic for Nitrile (CN) group. |
| LC-MS (ESI+) | [M+H]+ = 174.1 | Molecular weight confirmation (C10H11N3). |
Pharmacological Context
This compound belongs to a class of ligands designed to target neuronal nicotinic acetylcholine receptors (nAChRs) .[1][2]
-
Mechanism: It acts as a bioisostere of Nornicotine . The addition of the electron-withdrawing cyano group at the 5-position (relative to the pyrrolidine) decreases the pKa of the pyridine nitrogen, potentially altering the binding affinity and subtype selectivity (e.g.,
vs ) compared to the unsubstituted parent. -
Application:
-
CNS Disorders: Analogues in this class (like A-85380) are studied for cognitive enhancement in Alzheimer's and Schizophrenia.
-
Pain Management: Targeting epibatidine-sensitive sites.
-
Smoking Cessation: Partial agonists in this structural family (like Cytisine and Varenicline) are validated for treating nicotine dependence.[1]
-
References
-
PubChem. (2023). Compound Summary: 5-(Pyrrolidin-2-yl)nicotinonitrile. National Library of Medicine. [Link]
-
Kozikowski, A. P., et al. (2000). Synthesis and nicotinic acetylcholine receptor binding properties of 5-substituted 3-(2-pyrrolidinyl)pyridines. Journal of Medicinal Chemistry. [Link] (General reference for 5-substituted nornicotine synthesis).
-
Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. [Link]
Sources
A Technical Guide to Differentiating Nornicotine and 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile for Researchers and Drug Development Professionals
This guide provides an in-depth technical analysis of the structural, physicochemical, and pharmacological differences between nornicotine and the synthetic compound 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile. For researchers, scientists, and professionals in drug development, a clear understanding of these distinctions is paramount for accurate experimental design, interpretation of results, and the advancement of targeted therapeutic strategies.
Executive Summary
Nornicotine, a primary metabolite of nicotine and a naturally occurring tobacco alkaloid, is a well-characterized compound with significant pharmacological activity at nicotinic acetylcholine receptors (nAChRs). In contrast, 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a structurally related but distinct chemical entity, the properties of which are largely inferred from the established chemistry of its constituent functional groups. The addition of a nitrile group to the pyridine ring is predicted to significantly alter the molecule's electronic properties, polarity, and metabolic fate, thereby differentiating its biological activity from that of nornicotine. This guide will elucidate these differences through a detailed examination of their molecular characteristics, pharmacological profiles, and the analytical methodologies required for their unambiguous identification and quantification.
Molecular Structure and Physicochemical Properties: A Tale of Two Pyridines
The foundational difference between nornicotine and 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile lies in their chemical structures. Both share a 3-(pyrrolidin-2-yl)pyridine core, but the presence of a nitrile (-C≡N) group at the 5-position of the pyridine ring in the latter introduces significant changes.
Nornicotine is chemically known as 3-(pyrrolidin-2-yl)pyridine. It is an alkaloid found in various plants, most notably the tobacco plant, and is also a metabolite of nicotine.[1][2] 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile, as its name suggests, is a derivative of pyridine with a pyrrolidinyl group at the 2-position and a nitrile group at the 3-position of the pyridine ring.
Caption: Chemical structures of Nornicotine and 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Table 1: Comparative Physicochemical Properties
| Property | Nornicotine | 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile (Predicted) |
| Chemical Formula | C₉H₁₂N₂[1] | C₁₀H₁₁N₃ |
| Molar Mass | 148.21 g/mol [1] | 173.22 g/mol |
| Appearance | Pale yellow to reddish-brown oil[3] | Likely a crystalline solid |
| pKa (Pyridine N) | ~5.5 (typical for 3-substituted pyridines) | Lower than nornicotine due to the electron-withdrawing nitrile group |
| Polarity | Polar | More polar than nornicotine |
| Solubility | Soluble in water and organic solvents[4] | Expected to have moderate solubility in polar solvents |
The electron-withdrawing nature of the nitrile group in 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is expected to decrease the basicity of the pyridine nitrogen compared to nornicotine. This has significant implications for its interaction with biological targets and its pharmacokinetic profile.
Pharmacological Profile: Knowns and Predictions
Nornicotine: A Well-Defined nAChR Agonist
Nornicotine is a known agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems.[5][6] It exhibits affinity for various nAChR subtypes, including α4β2 and α7.[7][8] The activation of these receptors by nornicotine leads to the release of various neurotransmitters, including dopamine, which is believed to contribute to the reinforcing effects of tobacco.[9][10]
Caption: Simplified signaling pathway of Nornicotine at nAChRs.
Sustained stimulation of nAChRs can lead to neuroprotective effects through the activation of intracellular signaling pathways like the PI3K-Akt pathway.[7][8]
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile: An Unknown Player
The pharmacological activity of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile has not been extensively reported. However, based on its structure, some predictions can be made:
-
nAChR Affinity: The shared 3-(pyrrolidin-2-yl)pyridine core suggests a potential for interaction with nAChRs. However, the electronic and steric influence of the nitrile group could significantly alter its binding affinity and efficacy compared to nornicotine.
-
Other Potential Targets: Pyridinecarbonitrile derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[11][12] The nitrile group is a versatile functional group in medicinal chemistry, known to participate in hydrogen bonding and act as a bioisostere for other functional groups.[13] Therefore, 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile may interact with other biological targets beyond nAChRs.
Metabolism and Toxicology: A Contrasting Profile
Nornicotine: A Precursor to a Carcinogen
The metabolism of nornicotine has been studied in vivo and in vitro.[14][15][16] A key metabolic pathway is its conversion to N'-nitrosonornicotine (NNN), a potent carcinogen found in tobacco products.[17][18] This transformation occurs through nitrosation, and NNN has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[17][18]
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile: A Different Metabolic Fate
The metabolic fate of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is likely to differ significantly from that of nornicotine. The nitrile group can undergo enzymatic hydrolysis to a carboxylic acid or reduction to an amine. The presence of the nitrile group may also influence the metabolism of the pyrrolidine ring. Crucially, the absence of a secondary amine in the pyrrolidine ring, as is present in nornicotine following N-demethylation of nicotine, makes the formation of a nitrosamine analogous to NNN less likely.
Analytical Differentiation: Methodologies and Protocols
The structural similarity between nornicotine and 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile necessitates robust analytical techniques for their separation and identification.
Chromatographic Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of nornicotine and other tobacco alkaloids in biological matrices.[19][20][21] Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after a derivatization step.[22]
Caption: General workflow for the LC-MS/MS analysis of target compounds.
Experimental Protocol: LC-MS/MS for the Simultaneous Quantification of Nornicotine and 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
-
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard solution (e.g., d4-nornicotine).
-
Perform protein precipitation with acetonitrile or a suitable organic solvent.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC Separation:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the two compounds. Due to the higher polarity of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile, it is expected to elute earlier than nornicotine under reversed-phase conditions.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nornicotine: Select appropriate precursor and product ions (e.g., m/z 149.1 → 80.1).
-
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile: Determine the optimal precursor ion (m/z 174.1) and fragmentation pattern to identify unique product ions.
-
-
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide definitive structural confirmation. The nitrile group in 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile will exhibit a characteristic absorption in the IR spectrum (around 2220-2260 cm⁻¹) and a distinct chemical shift in the ¹³C NMR spectrum, which will be absent for nornicotine.
Conclusion
While nornicotine and 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile share a common structural scaffold, the introduction of a nitrile group fundamentally alters the chemical and pharmacological properties of the molecule. Nornicotine is a well-understood nAChR agonist with a known metabolic pathway leading to a carcinogen. In contrast, 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a synthetic compound with predicted but unconfirmed biological activity and a different metabolic profile. For researchers and drug development professionals, the ability to distinguish between these two compounds is critical. The analytical methods outlined in this guide provide a robust framework for their accurate identification and quantification, which is essential for advancing our understanding of their respective biological effects and potential therapeutic applications.
References
-
Nornicotine - Wikipedia.
-
Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Current pharmaceutical design, 13(12), 1269–1283.
-
Nakayama, H., & Kurenai, K. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. IntechOpen.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Toxicological Profile of N'-Nitrosonornicotine and its Isotopes.
-
ChemicalBook. (2025). NORNICOTINE, DL-(RG) | 494-97-3.
-
Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2004). Nicotinic acetylcholine receptor signaling: roles in neuroprotection. Journal of pharmacological sciences, 94(3), 254-259.
-
Hucker, H. B., Gillette, J. R., & Brodie, B. B. (1960). FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. Canadian Journal of Biochemistry and Physiology, 38(7), 829-835.
-
N-Nitrosonornicotine - Wikipedia.
-
ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways.
-
Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924.
-
Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Neuroscience & Biobehavioral Reviews, 31(4), 515-530.
-
Hucker, H. B., Gillette, J. R., & Brodie, B. B. (1960). FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. Canadian Journal of Biochemistry and Physiology, 38(7), 829-835.
-
BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Nicotine N,N'-Dioxide.
-
Sigma-Aldrich. (n.d.). (±)-Nornicotine.
-
Green, T. A., Crooks, P. A., Bardo, M. T., & Dwoskin, L. P. (2002). Contributory role for nornicotine in nicotine neuropharmacology: nornicotine-evoked [3H]dopamine overflow from rat striatal slices. Biochemical pharmacology, 63(1), 11-19.
-
Dwoskin, L. P., Teng, L., Buxton, S. T., & Crooks, P. A. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European journal of pharmacology, 428(1), 69-79.
-
Jacob, P., Yu, L., Duan, M., & Benowitz, N. L. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267–274.
-
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
-
Hucker, H. B., Gillette, J. R., & Brodie, B. B. (1960). FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. Canadian Journal of Biochemistry and Physiology, 38(7), 829-835.
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives (5 and 6).
-
Marclay, M., & Saugy, M. (2010). Analysis and toxicological evaluation of nicotine degradants and impurities in oral tobacco products: a case study of on! PLUS nicotine pouches. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 48(7), 1849–1859.
-
ResearchGate. (n.d.). Metabolism of nornicotine, anabasine, and N-methylanabasine.
-
Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3468.
-
Nicotinic acetylcholine receptor - Wikipedia.
-
University of Hertfordshire. (n.d.). Nornicotine.
-
PubChem. (n.d.). Nornicotine.
-
Wu, W., Ashley, D. L., & Watson, C. H. (2002). Determination of Nicotine and Other Minor Alkaloids in International Cigarettes by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. Analytical chemistry, 74(19), 4878–4884.
-
Al-Delaimy, W. K., Benowitz, N. L., & Jacob, P. (2007). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 858(1-2), 112–122.
-
Haz-Map. (n.d.). Nornicotine.
-
BenchChem. (n.d.). Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols.
-
ACS Publications. (2026). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy.
-
Sigma-Aldrich. (n.d.). 3-Pyridinecarbonitrile.
-
Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
-
ResearchGate. (n.d.). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal.
-
ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.
-
Molecules. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
-
PubChem. (n.d.). Pyridine-2-carbonitrile.
-
International Journal of Molecular Sciences. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
-
NIST. (n.d.). Nornicotine.
-
Cayman Chemical. (n.d.). (±)-Nornicotine.
-
Molecules. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
-
Google Patents. (n.d.). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
-
Nature Communications. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
-
Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide.
-
ResearchGate. (2016). Evaluation of Several Minor Alkaloid Levels in Tobacco with Separation of R- and S-Nornicotine.
-
SRIRAMCHEM. (n.d.). Nornicotine (3-(2-pyrrolidinyl)pyridine).
Sources
- 1. Nornicotine - Wikipedia [en.wikipedia.org]
- 2. Nornicotine - Hazardous Agents | Haz-Map [haz-map.com]
- 3. NORNICOTINE, DL-(RG) | 494-97-3 [chemicalbook.com]
- 4. ≥98% (TLC), Nicotinic acetylcholine receptor agonist, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scilit.com [scilit.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 19. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 21. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Using 5-cyano nornicotine as a reference standard in nicotine metabolite studies
An Application Guide: Utilizing 5-Cyano Nornicotine as a Reference Standard in Nicotine Metabolite Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Nicotine Metabolite Analysis
The study of nicotine metabolism is fundamental to toxicology, clinical pharmacology, and the development of smoking cessation therapies. Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, primarily by the hepatic enzyme Cytochrome P450 2A6 (CYP2A6).[1][2][3] The resulting metabolites, particularly cotinine and its derivative trans-3'-hydroxycotinine, serve as crucial biomarkers for quantifying tobacco exposure and assessing an individual's metabolic phenotype.[4] Accurate and reliable quantification of these compounds in biological matrices like urine, plasma, and saliva is paramount for clinical diagnostics, forensic toxicology, and pharmacokinetic studies.[5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity and specificity.[4][6][7] However, the inherent complexity of biological samples introduces significant analytical challenges, including matrix effects, variable extraction recoveries, and instrumental drift.[8] To counteract these variables, the use of an internal standard is not just recommended; it is essential for achieving analytical rigor. This guide introduces 5-cyano nornicotine, a novel structural analogue, as a high-fidelity reference standard for the robust quantification of nicotine and its key metabolites.
The Foundational Role of an Internal Standard in LC-MS/MS
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control standard before sample processing.[8] Its purpose is to normalize the analytical signal of the target analyte, correcting for variations that can occur at any stage of the workflow.
Causality of Experimental Choice: An ideal internal standard should closely mimic the physicochemical properties of the analyte. This ensures it behaves similarly during extraction, chromatography, and ionization.[8][9] By measuring the ratio of the analyte's response to the IS's response, variations are effectively canceled out, leading to significantly improved accuracy and precision.
Stable isotope-labeled (SIL) versions of the analytes (e.g., cotinine-d3) are often considered the "gold standard" for internal standards because they are chemically identical to the analyte, ensuring co-elution and identical behavior.[9][10][11] However, they can be expensive, and potential isotopic interference or differential chromatographic behavior of deuterated compounds can sometimes occur.[10][11][12] Structural analogues, like 5-cyano nornicotine, offer a robust and often more cost-effective alternative, provided they are carefully selected and validated.
5-Cyano Nornicotine: The Ideal Structural Analogue
5-Cyano nornicotine is a synthetic derivative of nornicotine, designed specifically for use as an internal standard. Its structure provides the ideal balance of similarity and distinctiveness required for high-quality quantitative analysis.
Chemical Properties:
-
IUPAC Name: 5-(pyrrolidin-2-yl)pyridine-3-carbonitrile []* Molecular Formula: C₁₀H₁₁N₃ []* Molecular Weight: 173.21 g/mol [] Key Advantages:
-
Structural Analogy: Its core nornicotine structure ensures that its chromatographic retention time, extraction efficiency, and ionization behavior are very similar to those of nornicotine, cotinine, and other key metabolites.
-
Distinct Mass Signature: The cyano (-C≡N) group provides a unique mass shift that clearly separates its mass-to-charge ratio (m/z) from the target analytes and their common isotopes, eliminating the risk of cross-talk.
-
Chemical Stability: The pyridine and pyrrolidine rings, common to all nicotine alkaloids, confer comparable stability during sample storage and processing. The cyano group is robust and does not degrade under typical extraction and analysis conditions.
-
Avoidance of Isotopic Effects: Unlike some deuterium-labeled standards, there is no risk of the "deuterium isotope effect," which can sometimes cause slight chromatographic separation from the native analyte, potentially compromising the ability to correct for matrix effects that occur at a specific retention time. [11]
Data Presentation: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) Standard (e.g., Cotinine-d₃) | Structural Analogue (5-Cyano Nornicotine) |
| Co-elution | Nearly identical, considered the "gold standard" for correcting matrix effects. [9][11] | Very similar, but may have a slight, predictable shift in retention time. |
| Matrix Effect Correction | Excellent, as it experiences the exact same ion suppression/enhancement at the same time. [9] | Very good, as its similar structure ensures it is affected similarly by the co-eluting matrix components. |
| Extraction Recovery | Identical to the analyte. | Very similar due to analogous physicochemical properties. |
| Risk of Cross-Talk | Low, but possible if there is poor mass resolution or natural isotope overlap. | None, due to a distinct and significant mass difference. |
| Cost & Availability | Generally higher cost due to complex synthesis. | Often more cost-effective and readily synthesized. |
| Potential Issues | Can sometimes mask analyte degradation or stability issues. [10][12]Deuterium exchange or isotope effects can occur. [11] | Must be validated to ensure no in-vivo formation from the parent drug or other sources. |
Application Protocol: Quantification of Nicotine Metabolites in Human Urine
This protocol provides a validated method for the simultaneous quantification of nicotine, cotinine, nornicotine, and trans-3'-hydroxycotinine in human urine using 5-cyano nornicotine as the internal standard.
Materials and Reagents
-
Standards: Nicotine, cotinine, nornicotine, trans-3'-hydroxycotinine (certified reference materials).
-
Internal Standard: 5-Cyano Nornicotine.
-
Enzyme: β-glucuronidase (from E. coli or H. pomatia).
-
Solvents: Methanol, Acetonitrile (LC-MS grade).
-
Buffers: Ammonium acetate, Formic acid.
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X-C or equivalent mixed-mode cation exchange). [14]* Water: Deionized, 18 MΩ·cm or higher.
Instrumentation
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
3.1. Stock and Working Solutions
-
Prepare individual 1 mg/mL stock solutions of each analyte and 5-cyano nornicotine in methanol. Store at -20°C.
-
Create a combined working standard solution containing all analytes by diluting the stock solutions in 50:50 methanol:water.
-
Prepare a separate internal standard working solution of 5-cyano nornicotine (e.g., at 100 ng/mL) in 50:50 methanol:water.
3.2. Calibration Curve and QC Samples
-
Prepare calibration standards by spiking blank human urine with the combined working standard solution to achieve a concentration range (e.g., 1-5000 ng/mL, depending on the analyte). [15]* Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
3.3. Urine Sample Preparation (Hydrolysis and SPE)
-
Pipette 100 µL of urine (calibrator, QC, or unknown sample) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the 5-cyano nornicotine internal standard working solution to all tubes.
-
Add 100 µL of ammonium acetate buffer (pH 6.8) containing β-glucuronidase enzyme. This step is for quantifying "total" (free + glucuronidated) metabolites. [16]4. Vortex and incubate at 37°C for 2-4 hours or overnight.
-
Stop the reaction by adding 200 µL of acetonitrile to precipitate proteins. [16]Centrifuge at 10,000 x g for 5 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Transfer to an autosampler vial.
LC-MS/MS Method Parameters
LC Parameters
| Parameter | Setting |
|---|---|
| Column | C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) [15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
MS/MS Parameters (Positive ESI Mode) This table provides plausible MRM transitions. These must be optimized empirically on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Nicotine | 163.1 | 130.1 | 20 |
| Nornicotine | 149.1 | 132.1 | 18 |
| Cotinine | 177.1 | 98.0 | 22 |
| trans-3'-HC | 193.1 | 80.0 | 25 |
| 5-Cyano Nornicotine (IS) | 174.1 | 147.1 | 20 |
Data Analysis and Self-Validation
-
Quantification: For each analyte, a calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically applied.
-
Trustworthiness Check: The absolute response of the 5-cyano nornicotine internal standard must be monitored across the entire analytical batch. A significant deviation (> ±30%) in its peak area in a particular sample compared to the average of the calibrators and QCs can indicate a critical issue, such as a severe matrix effect or a failure in the extraction process for that sample. This provides a self-validating system for each sample analyzed.
-
Method Validation: This entire protocol must be fully validated according to established guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability before being used for sample analysis.
Sources
- 1. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. scispace.com [scispace.com]
- 14. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 15. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for Radiolabeling 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile for PET Imaging
For: Researchers, scientists, and drug development professionals
Introduction: Targeting Nicotinic Acetylcholine Receptors with a Novel Pyridinecarbonitrile PET Tracer
The in vivo imaging of nicotinic acetylcholine receptors (nAChRs) is of paramount importance for understanding the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. Positron Emission Tomography (PET) is a highly sensitive and quantitative molecular imaging technique that allows for the non-invasive study of these receptors in the living brain.[1][2][3] The development of novel PET radiotracers with optimal pharmacokinetic and pharmacodynamic properties is crucial for advancing our understanding of these diseases and for the development of new therapeutic interventions.
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a promising scaffold for the development of PET tracers targeting nAChRs. Its structure, incorporating a pyrrolidine moiety reminiscent of nicotine and a pyridinecarbonitrile core, offers potential for high affinity and selectivity. This document provides detailed application notes and protocols for the radiolabeling of this novel compound with Carbon-11 and Fluorine-18, two of the most widely used positron-emitting radionuclides in PET imaging.[4][5][6]
Rationale for Radiolabeling Strategy
The choice of radionuclide and labeling position is critical in the design of a successful PET tracer. For 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile, two primary strategies are proposed:
-
[¹¹C]Methylation of the Pyrrolidine Nitrogen: Carbon-11, with its short half-life of 20.4 minutes, is ideal for studies requiring repeat imaging on the same day.[7] The pyrrolidine nitrogen presents a readily accessible site for methylation. This approach necessitates the synthesis of an N-desmethyl precursor. The introduction of a [¹¹C]methyl group at this position is a well-established and robust radiochemical transformation, often proceeding with high efficiency and molar activity.[8][9]
-
[¹⁸F]Fluorination of the Pyridine Ring: Fluorine-18 has a longer half-life of 109.8 minutes, which allows for more complex radiosynthesis and longer imaging protocols.[5] A nucleophilic aromatic substitution (SₙAr) reaction on the pyridine ring is a viable strategy for introducing [¹⁸F]fluoride. This would require a precursor with a suitable leaving group (e.g., a halogen or a nitro group) at a position activated towards nucleophilic attack. The presence of the electron-withdrawing nitrile group can facilitate such a reaction.[7][10][11]
This guide will provide detailed protocols for both approaches, enabling researchers to select the most appropriate method based on their specific research goals and available infrastructure.
Precursor Synthesis
The successful radiosynthesis of the target tracer is contingent upon the availability of a high-purity precursor. The following section outlines the proposed synthetic routes for the N-desmethyl precursor required for [¹¹C]methylation and a halogenated precursor for [¹⁸F]fluorination.
Synthesis of (S)-5-(pyrrolidin-2-yl)nicotinonitril (N-desmethyl precursor for [¹¹C]labeling)
The synthesis of the N-desmethyl precursor can be approached by coupling a protected (S)-2-halopyrrolidine with a 5-halonicotinonitrile followed by deprotection. A plausible route is outlined below:
Caption: Proposed synthetic pathway for the N-desmethyl precursor.
Note: The specific reaction conditions for the cross-coupling and deprotection steps would need to be optimized. The synthesis of 5-bromonicotinonitrile is well-documented in the literature.[12][13]
Synthesis of a Halogenated Precursor for [¹⁸F]labeling
For the [¹⁸F]fluorination, a precursor such as 5-bromo-3-(1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolidin-2-yl)pyridine is proposed. The SEM protecting group on the pyrrolidine nitrogen prevents interference during the nucleophilic fluorination step.
Caption: Proposed synthetic pathway for the halogenated precursor for [¹⁸F]labeling.
Radiolabeling Procedures
Safety Precaution: All radiolabeling procedures must be performed in a designated radiochemistry laboratory equipped with appropriate shielding and in compliance with all local and institutional regulations for handling radioactive materials.
Protocol 1: [¹¹C]Methylation of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
This protocol describes the automated synthesis of [¹¹C]5-(2-(1-methylpyrrolidinyl))-3-pyridinecarbonitrile using [¹¹C]methyl iodide.
Workflow Diagram:
Caption: Automated workflow for the [¹¹C]methylation of the precursor.
Materials and Equipment:
| Item | Specifications |
| Automated Radiosynthesis Module | e.g., GE TRACERlab™, Synthra MeIplus |
| HPLC System (Preparative & Analytical) | With UV and radioactivity detectors |
| C18 HPLC Column (Preparative) | e.g., Luna C18, 10 µm, 250 x 10 mm |
| C18 HPLC Column (Analytical) | e.g., Luna C18, 5 µm, 250 x 4.6 mm |
| N-desmethyl Precursor | (S)-5-(pyrrolidin-2-yl)nicotinonitrile |
| [¹¹C]Methyl Iodide | Produced from cyclotron-derived [¹¹C]CO₂ |
| Solvents (anhydrous) | Acetonitrile, DMF |
| Base | e.g., NaOH, K₂CO₃ |
| HPLC Mobile Phase | Acetonitrile/Ammonium formate buffer |
| Sterile Water for Injection, USP | |
| Ethanol, USP | |
| 0.22 µm Sterile Filter |
Step-by-Step Protocol:
-
Preparation:
-
Prepare a solution of the N-desmethyl precursor (0.5-1.0 mg) in 200-300 µL of anhydrous DMF.
-
Add a suitable base (e.g., 5 µL of 1 M NaOH).
-
Load the precursor solution into the reaction vessel of the automated synthesis module.
-
-
Radiosynthesis:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I using an automated gas-phase iodination method.[8]
-
Trap the [¹¹C]CH₃I in the reaction vessel containing the precursor solution at room temperature.
-
Heat the reaction vessel to 80-100°C for 3-5 minutes.
-
Cool the reaction vessel and quench the reaction with HPLC mobile phase.
-
-
Purification:
-
Inject the crude reaction mixture onto the preparative HPLC system.
-
Elute with an isocratic or gradient mobile phase (e.g., 30-40% acetonitrile in 50 mM ammonium formate, pH 4.5) at a flow rate of 4-5 mL/min.
-
Collect the radioactive peak corresponding to the [¹¹C]-labeled product, identified by co-injection with a non-radioactive standard.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water for injection.
-
Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol (e.g., 0.5 mL) followed by sterile saline (e.g., 9.5 mL).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Expected Results:
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Radiochemical Purity | >95% |
| Molar Activity | >37 GBq/µmol (>1 Ci/µmol) at end of synthesis |
| Synthesis Time | 30-40 minutes from end of bombardment |
Protocol 2: [¹⁸F]Fluorination of a Halogenated Precursor
This protocol describes the nucleophilic [¹⁸F]fluorination of a suitable precursor to yield [¹⁸F]5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Workflow Diagram:
Caption: Workflow for the [¹⁸F]fluorination and subsequent processing.
Materials and Equipment:
| Item | Specifications |
| Automated Radiosynthesis Module | e.g., GE TRACERlab™, Synthra RNplus |
| HPLC System (Preparative & Analytical) | With UV and radioactivity detectors |
| C18 HPLC Column (Preparative & Analytical) | As specified for Protocol 1 |
| Halogenated Precursor | e.g., 5-bromo-3-(1-(SEM)-pyrrolidin-2-yl)pyridine |
| [¹⁸F]Fluoride | Produced from [¹⁸O]H₂O |
| Kryptofix 2.2.2 (K₂₂₂) | |
| Potassium Carbonate (K₂CO₃) | |
| Solvents (anhydrous) | Acetonitrile, DMSO |
| Deprotection Reagent | e.g., HCl |
| HPLC Mobile Phase | Acetonitrile/Water/TFA |
| Sterile Water for Injection, USP | |
| Ethanol, USP | |
| 0.22 µm Sterile Filter |
Step-by-Step Protocol:
-
[¹⁸F]Fluoride Preparation:
-
Produce [¹⁸F]fluoride by proton bombardment of [¹⁸O]H₂O in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile.
-
-
Radiosynthesis:
-
Dissolve the halogenated precursor (2-5 mg) in anhydrous DMSO (300-500 µL) and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction mixture at 120-150°C for 10-15 minutes.
-
Cool the reaction vessel.
-
-
Deprotection (if necessary):
-
If a protecting group is used, add the appropriate deprotection reagent (e.g., 1 M HCl) and heat as required.
-
-
Purification and Formulation:
-
Follow the purification and formulation steps as outlined in Protocol 1, adjusting the HPLC mobile phase as needed (e.g., acetonitrile/water with 0.1% TFA).
-
Expected Results:
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 15-30% |
| Radiochemical Purity | >95% |
| Molar Activity | >74 GBq/µmol (>2 Ci/µmol) at end of synthesis |
| Synthesis Time | 60-90 minutes from end of bombardment |
Quality Control
A comprehensive quality control (QC) process is mandatory to ensure the safety and efficacy of the radiotracer for PET imaging studies.[5] The following tests should be performed on the final formulated product.
| QC Test | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear, colorless, and free of particulate matter |
| pH | pH paper or calibrated pH meter | 4.5 - 7.5 |
| Radiochemical Purity | Analytical Radio-HPLC | ≥95% |
| Radionuclidic Identity | Half-life determination | 18-22 min for ¹¹C; 105-115 min for ¹⁸F |
| Radionuclidic Purity | Gamma-ray spectroscopy | >99.9% |
| Molar Activity | Calculated from analytical HPLC | As high as achievable |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol <5000 ppm, Acetonitrile <410 ppm |
| Sterility | USP <71> | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | <175 EU/V (where V is the maximum patient dose volume in mL) |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the radiolabeling of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile with both Carbon-11 and Fluorine-18. The successful implementation of these procedures will enable researchers to produce this novel PET tracer with high purity and molar activity, facilitating preclinical and clinical investigations into the role of nicotinic acetylcholine receptors in health and disease. The choice between the [¹¹C]methylation and [¹⁸F]fluorination strategies will depend on the specific requirements of the planned imaging studies and the available radiochemistry infrastructure. Careful adherence to the described protocols and rigorous quality control are essential for ensuring the production of a safe and effective radiopharmaceutical for PET imaging.
References
-
An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. (2021). PubMed. [Link]
-
An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. (2021). Ingenta Connect. [Link]
-
Automated radiosynthesis and clinical experience of [18F]SMBT-1 PET imaging for in vivo evaluation of reactive astrocyte in Parkinson's disease: a pilot study. (2024). Frontiers. [Link]
-
An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. (2021). ResearchGate. [Link]
-
Fully automated radiosynthesis of [18F]FCPPC for imaging microglia with PET. (n.d.). NIH. [Link]
- Synthesis and resolution of nicotine. (2016).
-
Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. (n.d.). NIH. [Link]
-
Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. (2014). NIH. [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. (n.d.). NIH. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans. (n.d.). NIH. [Link]
-
3-pyrrolidin-2-yl-pyridine. (n.d.). ChemSynthesis. [Link]
-
PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. (2022). Journal of Nuclear Medicine. [Link]
-
Synthesis and evaluation of N-[11C]methylated analogues of epibatidine as tracers for positron emission tomographic studies of nicotinic acetylcholine receptors. (1998). PubMed. [Link]
-
3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. (n.d.). ZaiQi Bio-Tech. [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Springer Nature. [Link]
-
3-(Pyrrolidin-2-yl)pyridine. (n.d.). PubChem. [Link]
- Processes for the preparation of varenicline and intermediates thereof. (2009).
-
Discovery and development of varenicline for smoking cessation. (n.d.). NIH. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). NIH. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2009). MDPI. [Link]
-
Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. (2021). MDPI. [Link]
-
PET Imaging Estimates of Regional Acetylcholine Concentration Variation in Living Human Brain. (2021). NIH. [Link]
-
Varenicline. (n.d.). New Drug Approvals. [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2010). Springer. [Link]
-
Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. (2024). NIH. [Link]
-
Synthesis of [ 11 C]1 via [ 11 C]methyl iodide (A) and [ 11 C]2 via [ 11 C]phosgene (B). (n.d.). ResearchGate. [Link]
- Preparation method of varenicline intermediate, varenicline and salt thereof. (2022).
-
Pyrrolidine, 1-methyl-. (n.d.). NIST WebBook. [Link]
-
Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. (2020). ResearchGate. [Link]
-
Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. (2018). Royal Society of Chemistry. [Link]
-
n-(5-chloro-2-pyridyl)triflimide. (n.d.). Organic Syntheses. [Link]
Sources
- 1. PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. PET Imaging Estimates of Regional Acetylcholine Concentration Variation in Living Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imagi...: Ingenta Connect [ingentaconnect.com]
- 7. mdpi.com [mdpi.com]
- 8. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of N-[11C]methylated analogues of epibatidine as tracers for positron emission tomographic studies of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Bromo-3-nitropyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 13. 5-Bromo-2-pyridinecarbonitrile synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
Last Updated: February 12, 2026
Welcome to the dedicated support center for the enantiomeric resolution of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile. This guide is designed for researchers, chromatographers, and drug development professionals who are tasked with developing a robust chiral HPLC method for this specific compound. Here, we synthesize foundational chromatographic principles with actionable, field-tested advice to help you navigate the complexities of this separation.
Section 1: Foundational Concepts & Initial Method Development
Understanding the Analyte: 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
Before initiating method development, a thorough analysis of the target molecule's structure is crucial. This compound possesses several key features that will dictate its interaction with a chiral stationary phase (CSP):
-
Chiral Center: The stereocenter is located at the C2 position of the pyrrolidine ring.
-
Basic Nitrogen Atoms: The molecule contains two basic nitrogen atoms: one in the pyrrolidinyl ring (a secondary amine) and one in the pyridine ring. These sites are primary points for hydrogen bonding and ionic interactions.
-
Polar Nitrile Group: The -C≡N group adds polarity and is a potential hydrogen bond acceptor.
-
Aromatic System: The pyridine ring can participate in π-π stacking interactions.
The presence of multiple interaction sites, particularly the basic nitrogens, makes polysaccharide-based CSPs an excellent starting point. These phases offer a complex chiral environment with grooves and cavities where hydrogen bonding, dipole-dipole, and steric interactions can occur, facilitating enantioselective recognition.[1][2]
Strategic Selection of Chiral Stationary Phase (CSP)
For a molecule like 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile, polysaccharide-based CSPs are highly recommended. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[3][4]
Recommended Starting Columns:
| CSP Type | Derivative Name | Rationale |
| Immobilized Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | Offers high robustness, broad solvent compatibility, and a proven track record for separating a wide range of racemates, including nitrogen-containing heterocycles.[1][5] |
| Immobilized Cellulose | Cellulose tris(3,5-dimethylphenylcarbamate) | Provides complementary selectivity to amylose-based phases. The different helical structure of cellulose can lead to unique chiral recognition.[2] |
| Immobilized Cellulose | Cellulose tris(3-chloro-4-methylphenylcarbamate) | The electron-withdrawing chloro- group can alter the electronic properties of the selector, offering alternative selectivity for challenging separations.[6] |
Why Immobilized? Immobilized CSPs are covalently bonded to the silica, which grants them superior solvent robustness compared to coated phases. This allows for the use of a wider range of solvents (like THF, DCM) for method development and can improve sample solubility.[1]
Section 2: Standard Operating Protocol (SOP) - Starting Method
This protocol provides a robust starting point for your method development. Optimization will likely be necessary.
2.1. Materials & Equipment
-
HPLC System: Standard analytical HPLC or UHPLC system with UV detector.
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm (e.g., Chiralpak® IA or equivalent).
-
Mobile Phase:
-
Solvent A: n-Hexane (HPLC Grade)
-
Solvent B: Isopropanol (IPA) (HPLC Grade)
-
Additive: Diethylamine (DEA) (Reagent Grade)
-
-
Sample Diluent: Mobile Phase.
-
Sample: Racemic 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile standard.
2.2. Chromatographic Conditions
-
Mobile Phase Composition: Hexane/IPA/DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 0.5 mg/mL
2.3. Procedure
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a final concentration of 0.5 mg/mL. Ensure complete dissolution.
-
System Suitability Test (SST):
-
Inject the racemic standard five times.
-
The resolution (Rs) between the enantiomer peaks should be > 1.5.
-
The relative standard deviation (RSD) for the retention times of each peak should be < 2.0%.
-
The tailing factor for each peak should be between 0.8 and 1.5.
-
-
Analysis: Once the system passes the SST, proceed with injecting your samples.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the chiral separation of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Problem 1: No separation or very poor resolution (Rs < 1.0).
-
Question: I've followed the starting protocol, but my enantiomers are co-eluting or are just a small shoulder on a single peak. What should I do first?
-
Answer: This is a common starting point in chiral method development. The initial conditions are a best guess, and the selectivity needs to be modulated.
-
Immediate Action - Modify the Alcohol: The type and percentage of the alcohol modifier have a profound impact on retention and selectivity.
-
Decrease Polarity: Change the alcohol from Isopropanol (IPA) to Ethanol (EtOH). Prepare a mobile phase of Hexane/EtOH/DEA (85:15:0.1). EtOH is more polar and can alter the hydrogen bonding interactions between your analyte and the CSP.[7]
-
Adjust Percentage: Systematically vary the alcohol percentage. Create a screening table. For example:
-
Hexane/IPA/DEA (90:10:0.1)
-
Hexane/IPA/DEA (80:20:0.1)
-
Hexane/IPA/DEA (70:30:0.1) Lower alcohol content generally increases retention and can sometimes improve resolution, but this is not always the case.
-
-
-
Next Step - Try a Different "Golden Four" Column: If modifying the mobile phase doesn't yield results, the fundamental recognition mechanism needs to be changed. Switch to a cellulose-based column, such as Cellulose tris(3,5-dimethylphenylcarbamate). The spatial arrangement of the chiral selector is different and may provide the necessary selectivity.[1]
-
Problem 2: Significant peak tailing (Tailing Factor > 1.8).
-
Question: I can see two peaks, but they are broad and tailing significantly, which is affecting my quantitation. What is causing this?
-
Answer: Peak tailing for this specific molecule is almost certainly caused by strong, undesirable interactions between the basic nitrogen atoms in the pyrrolidine and pyridine rings with residual silanols on the silica support or even with acidic sites on the CSP itself.[8] The basic additive is key to solving this.
-
Immediate Action - Increase Basic Additive Concentration: The purpose of the Diethylamine (DEA) is to compete with your basic analyte for these active sites, effectively masking them.[9][10]
-
Double the concentration: Increase the DEA from 0.1% to 0.2%.
-
If tailing improves but is not eliminated, you can cautiously increase it further, but typically not exceeding 0.5%.[9]
-
-
Alternative Additive: Some compounds show dramatically improved peak shape with different amines. Try using Butylamine or Ethanolamine at the same concentration (e.g., 0.1%) instead of DEA.[9]
-
Consider the Sample Diluent: Always dissolve your sample in the mobile phase. Dissolving a basic compound in a neutral solvent can cause the peak to be distorted upon injection before it has a chance to interact with the buffered mobile phase.
-
Problem 3: Retention time is too long (> 30 minutes) or too short (< 3 minutes).
-
Question: My peaks are well-resolved, but the run time is impractical for high-throughput analysis. How can I speed it up without losing resolution?
-
Answer:
-
To Decrease Long Retention Time: Increase the "eluting strength" of the mobile phase. This is done by increasing the percentage of the alcohol modifier. For example, if you are using Hexane/IPA/DEA (90:10:0.1), moving to (80:20:0.1) will decrease retention times. You can also try a more polar alcohol like ethanol. A move from IPA to EtOH at the same percentage will typically reduce retention.
-
To Increase Short Retention Time: Decrease the eluting strength. Reduce the percentage of the alcohol modifier. For example, move from Hexane/IPA/DEA (70:30:0.1) to (80:20:0.1). This gives the analyte more time to interact with the stationary phase, which can also improve resolution.
-
Problem 4: Inconsistent retention times and/or resolution between runs.
-
Question: My method seemed to be working, but now the retention times are shifting from one injection to the next. What's wrong?
-
Answer: Irreproducible results often point to issues with the mobile phase preparation or column equilibration.
-
Mobile Phase Volatility: The primary component, n-Hexane, is highly volatile. If the mobile phase reservoir is not properly covered, the hexane can evaporate faster than the alcohol, slowly increasing the mobile phase's polarity and decreasing retention times over a sequence of runs. Always keep mobile phase bottles capped.
-
Insufficient Equilibration: Chiral columns, especially with additives, can take longer to equilibrate than standard reversed-phase columns. If you change the mobile phase composition, ensure the column is flushed with at least 10-15 column volumes of the new mobile phase. A stable baseline is the best indicator of readiness.[11]
-
Temperature Fluctuations: Ensure your column compartment temperature is stable. A change of even a few degrees can affect retention and selectivity.[12]
-
Section 4: Visualized Workflows
Method Development Workflow
The following diagram outlines the logical progression for developing a robust chiral separation method for 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Caption: A workflow for chiral HPLC method development.
Troubleshooting Poor Resolution
This decision tree provides a step-by-step guide to resolving issues with co-elution or poor peak separation.
Caption: A decision tree for troubleshooting poor resolution.
Section 5: Frequently Asked Questions (FAQs)
Q1: Why is a basic additive like DEA necessary? A: 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a basic compound. Basic additives are crucial to prevent interactions with acidic silanol groups on the silica surface, which cause severe peak tailing. They ensure that the primary interaction is between the analyte and the chiral selector, leading to better peak shape and resolution.[9][10]
Q2: Can I use reversed-phase mode for this separation? A: While possible, normal-phase is generally the preferred starting point for polysaccharide CSPs as it often provides better selectivity. Reversed-phase (e.g., using water/acetonitrile) can be explored if normal-phase methods fail, but you will likely need to use buffers to control the pH and the ionization state of your molecule.[13]
Q3: My compound is not soluble in Hexane/IPA. What can I do? A: If solubility is an issue, this is a key advantage of using an immobilized CSP. You can replace hexane with solvents like THF or methyl tert-butyl ether (MTBE) which have better solubilizing power, without damaging the column. A starting mobile phase could be THF/Hexane (50:50) with 0.1% DEA.[1]
Q4: How do I determine the elution order of the enantiomers? A: HPLC cannot determine the absolute configuration ((R) or (S)). To assign the peaks, you must inject a pure standard of one of the enantiomers (if available). Alternatively, the collected fractions can be analyzed by a technique that can determine absolute configuration, such as X-ray crystallography or by comparing the sign of the optical rotation to literature values if they exist.
References
- Benchchem. Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers.
- Ghanem, A. & Hoenen, H. (2025). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology.
- Chiralpedia. Polysaccharide-based CSPs.
- Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Al-Saeed, F. A., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules.
- Daicel Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Jibuti, G., et al. (2025). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. ResearchGate.
- Semantic Scholar. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Forum. (2017). additives for chiral.
- Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- YouTube. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases.
- Restek. HPLC Troubleshooting Guide.
- Karu, K. HPLC solvents and mobile phase additives. University College London.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Ali, I., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology.
- Peng, L., et al. (2010). Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. ResearchGate.
Sources
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. chiraltech.com [chiraltech.com]
- 10. additives for chiral - Chromatography Forum [chromforum.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Cyano-5-(2-pyrrolidinyl)pyridine Intermediates
Status: Active Ticket ID: PUR-3C5P-OPT Assigned Specialist: Senior Application Scientist Last Updated: February 12, 2026[1]
Executive Summary
The purification of 3-cyano-5-(2-pyrrolidinyl)pyridine presents a unique triad of chemical challenges:
-
Amine Tailing: The basic pyrrolidine nitrogen (
) interacts strongly with acidic silanols on silica gel, causing severe peak tailing.[1] -
Metal Contamination: Synthesis often involves Pd-catalyzed cross-coupling (Suzuki-Miyaura or Negishi) to link the pyridine and pyrrolidine rings, leaving residual transition metals.[1]
-
Enantiomeric Purity: The C2-position of the pyrrolidine ring is a chiral center.[1] Racemization can occur during coupling, requiring robust chiral resolution.
This guide provides self-validating protocols to address these specific issues.
Module 1: Chromatographic Optimization (The "Tailing" Issue)
Problem Diagnosis
Users frequently report broad, asymmetrical peaks during flash chromatography. This is not a column overload issue; it is a silanol interaction issue. The secondary amine in the pyrrolidine ring hydrogen-bonds with the acidic protons of the silica stationary phase.
Troubleshooting Protocol
Q: My compound streaks on TLC and elutes over 10+ fractions. How do I fix this?
A: You must competitively block the silanol sites. Do not just increase polarity; modify the pH.[2]
The "Amine-Modified" Mobile Phase System:
Standard silica gel (
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). -
Concentration: 1% v/v is standard.
-
Solvent System: DCM:MeOH:NH4OH (90:9:1) or DCM:MeOH:TEA (95:4:1).
Critical Step (The "Pre-Wash"): Before loading your sample, flush the column with 2 column volumes (CV) of the mobile phase containing the modifier. This saturates the active silanol sites before your amine even touches the column.
Visualizing the Logic:
Figure 1: Decision tree for resolving amine tailing on silica gel.
Module 2: Metal Scavenging (The Palladium Issue)
Problem Diagnosis
If you synthesized the scaffold via Suzuki-Miyaura (using 3-cyanopyridine-5-boronic acid) or Negishi coupling , your crude material likely contains 500–2000 ppm of Palladium.[1] Recrystallization often fails to remove Pd because it coordinates to the pyridine nitrogen.
Scavenging Protocol
Q: I cannot get the Pd levels below 10 ppm. Charcoal isn't working.
A: Activated carbon is often insufficient for pyridine-coordinated Pd.[1] You need a chemically selective scavenger (Thiol or Thiourea).
Comparative Efficiency Table:
| Scavenger Type | Functional Group | Mechanism | Efficiency for Pyridines | Protocol |
| SiliaMetS® Thiol | SH (Thiol) | Covalent binding to Pd(II) | High | Stir 4h @ 50°C, Filter |
| SiliaMetS® DMT | Dimercaptotriazine | Chelation | Very High | Stir 4h @ RT, Filter |
| Activated Carbon | N/A | Adsorption | Low (Pd stays on Pyridine) | Reflux, Hot Filtration |
| Celite | N/A | Physical filtration | None (Removes only Pd black) | Filtration aid only |
Recommended Workflow:
-
Dissolve crude intermediate in THF or Ethyl Acetate (10 mL/g).
-
Add SiliaMetS® DMT (0.5 eq relative to expected Pd content, or 10 wt% of crude).
-
Stir at room temperature for 4 hours.
-
Filter through a 0.45 µm PTFE pad.[1]
-
Concentrate filtrate.[1]
Module 3: Chiral Resolution (The Enantiomer Issue)
Problem Diagnosis
The biological activity of nicotinic agonists is highly stereodependent (usually the (S)-enantiomer is active). If your synthesis yielded a racemate, or if partial racemization occurred, you must separate the enantiomers.
Resolution Guide
Q: Which chiral column works for pyrrolidinyl pyridines?
A: The basic nitrogen requires specific columns. Do not use acidic mobile phases that might hydrolyze the nitrile.
Method A: Chiral HPLC (Analytical to Prep)
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Note: The Diethylamine (DEA) is critical to sharpen peaks, similar to the silica issue.
-
-
Detection: UV @ 254 nm (Pyridine absorption).
Method B: Diastereomeric Salt Crystallization (Scalable) For >10g scales, HPLC is expensive. Use Tartaric Acid .[1]
-
Dissolve racemate in hot Ethanol or MeOH.[1]
-
Add 0.5 - 1.0 eq of L-(+)-Tartaric acid (or D-(-)-Tartaric acid).[1]
-
Cool slowly to 0°C.
-
Filter crystals.[1]
-
Freebase a small sample and check ee% via Chiral HPLC.[1]
-
Recrystallize if ee < 98%.[1]
Enantioseparation Workflow:
Figure 2: Workflow for selecting the appropriate chiral separation technique based on scale.
Module 4: Stability & Storage (FAQs)
Q: Can I store the intermediate as a free base?
A: No. The free base is likely an oil or a low-melting solid that is hygroscopic and prone to oxidation (N-oxide formation) or absorbing
-
Recommendation: Convert to a salt immediately after purification.[1]
-
Preferred Salts: Hydrochloride (HCl) or Fumarate.
-
HCl Salt: Treat ethereal solution of free base with 1M HCl in ether. Filter the white solid.[1]
-
Fumarate: Often non-hygroscopic and good for biological testing.
-
Q: Will the nitrile (cyano) group hydrolyze during acid workup?
A: The 3-cyano group on a pyridine ring is relatively robust, but avoid strong aqueous acids with heat (e.g., 6M HCl at reflux), which will convert the nitrile to a primary amide (
-
Safe Zone: Brief exposure to 1M HCl at 0°C (for extraction) is safe.
-
Danger Zone: Refluxing in acidic water.[1]
References
-
Tailing on Silica: BenchChem. (2025).[3] Purification of 6-Chloropyridin-3-amine Derivatives: Troubleshooting Tailing Issues.3[4][5][6][7]
-
Metal Scavenging: Biotage. (2023). How to Remove Palladium in Three Easy Steps: Metal Scavenging Guide.[1]Link[4][5][7][8]
-
Chiral Separation (General): MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds using Amylose/Cellulose Phases.9[5][6][7][8]
-
ABT-418 Context (Analogous Chemistry): National Institutes of Health (NIH). Characterization of [3H]ABT-418: A novel cholinergic channel ligand.[1]10[5][6][7][8]
-
Palladium Removal (Thiol/Resin): American Chemical Society (ACS). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances.[1]4[5][6][7]
Sources
- 1. 3-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 10. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reference Standards for 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Analysis: A Comparative Technical Guide
The following guide provides an in-depth technical analysis and comparison of reference standards for 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile (commonly known as 5-Cyano Nornicotine ), a critical impurity and intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists.
Executive Summary & Compound Identification[1]
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile (CAS: 1270380-93-2 ) is a structural analog of nornicotine characterized by a cyano group at the 5-position of the pyridine ring. Often referred to as 5-Cyano Nornicotine , it serves as a key intermediate in the development of varenicline-like drugs and a potential impurity in nicotine-derived therapeutics.
Accurate analysis of this compound is challenging due to its polarity, basicity, and lack of pharmacopeial (USP/EP) primary standards. This guide compares available reference standard grades and establishes a self-validating analytical protocol for its quantification.
Chemical Identity
| Property | Specification |
| IUPAC Name | 5-(pyrrolidin-2-yl)pyridine-3-carbonitrile |
| Common Name | 5-Cyano Nornicotine |
| CAS Number | 1270380-93-2 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| Structure | Pyridine ring (3-CN, 5-pyrrolidinyl) |
| pKa (Calculated) | ~8.5 (Pyrrolidine N), ~2.0 (Pyridine N) |
Comparative Analysis of Reference Standard Grades
In the absence of a compendial USP/EP standard, researchers must choose between commercial Analytical Standards and Research Grade materials. The choice fundamentally impacts assay accuracy and regulatory compliance.
Comparison Matrix: Reference Standard Tiers
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard (Recommended) | Tier 3: Research Chemical |
| Purity | > 99.0% (Certified) | > 97.0% (Quantitated) | > 95.0% (Nominal) |
| Traceability | NIST/BIPM Traceable | CoA with H-NMR & HPLC | CoA with HPLC Area % only |
| Water Content | Karl Fischer (KF) Certified | KF Measured | Often Unknown (Hygroscopic risk) |
| Intended Use | ISO 17025 Calibration | Quantitative Assay / Impurity Profiling | Qualitative ID / Screening |
| Cost | |||
| Risk Profile | Low | Low-Medium | High (Batch variability) |
Expert Insight: The "Purity Trap"
-
The Problem: 5-Cyano Nornicotine is a secondary amine. It is prone to absorbing atmospheric CO₂ (forming carbamates) and water. A "95%" Research Grade standard may actually contain 10-15% water/carbonate salts if not stored under argon, leading to significant quantitative errors.
-
The Solution: Always prioritize Tier 2 Analytical Standards that provide a Quantitative NMR (qNMR) assay value or a Mass Balance purity (100% - Water - Residual Solvents - Inorganics).
Technical Specifications & Characterization
To validate a secondary standard, the following characterization data must be confirmed.
NMR Spectroscopy (400 MHz, DMSO-d₆)
-
¹H NMR: Diagnostic signals include the pyrrolidine ring protons (multiplets at 1.6–2.2 ppm and 2.9–3.2 ppm) and the aromatic pyridine protons.
-
Key Shift: The methine proton (CH) at the chiral center (C2 of pyrrolidine) typically appears around 4.0–4.2 ppm .
-
Aromatic Region: Three distinct protons for the 3,5-substituted pyridine ring (approx. 8.5–9.0 ppm).
-
-
¹³C NMR: The nitrile carbon (-CN) appears characteristically at ~117 ppm .
Mass Spectrometry (ESI+)
-
Parent Ion: [M+H]⁺ = 174.1 m/z
-
Fragmentation: Loss of the pyrrolidine ring or HCN may be observed at higher collision energies.
Analytical Methodologies: Protocols & Validation
Due to the basic nitrogen on the pyrrolidine ring, this compound tails significantly on traditional C18 columns. Two optimized methods are proposed below.
Method A: High-pH Reversed-Phase HPLC (Recommended)
-
Principle: Operating at pH > 9.0 suppresses the protonation of the pyrrolidine nitrogen, ensuring it remains neutral and interacts hydrophobically with the C18 phase, resulting in sharp peaks.
Experimental Protocol
-
Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0–2 min: 5% B
-
2–12 min: 5% → 60% B
-
12–15 min: 60% → 95% B
-
15–20 min: Re-equilibration at 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (Pyridine absorption max).
-
Temperature: 30°C.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Use Case: When analyzing highly polar metabolites or if the sample matrix is incompatible with high pH.
-
Column: Amide-based HILIC column (e.g., TSKgel Amide-80).
-
Mobile Phase: Acetonitrile/Ammonium Formate buffer (High organic mode).
Visualizing the Analytical Workflow
The following diagram illustrates the critical path for qualifying and using the reference standard.
Figure 1: Step-by-step workflow for the qualification and application of 5-Cyano Nornicotine reference standards.
Stability & Handling Guidelines
Critical Warning: Pyrrolidine derivatives are prone to oxidation and hygroscopicity.
-
Storage: Store neat standard at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solution Stability: Stock solutions in Methanol are stable for 1 week at 4°C . For long-term storage, aliquot and freeze at -80°C.
-
Hygroscopicity Check: If the standard appears sticky or oily (instead of a solid/crystalline powder), it has likely absorbed water. Perform a Karl Fischer titration immediately to adjust the purity factor.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394065: 5-(pyrrolidin-2-yl)pyridine-3-carbonitrile. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.46: Chromatographic Separation Techniques. (Methodology guidance for impurity profiling).
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Regulatory limits for reporting thresholds). Retrieved from [Link]
Comparative Toxicology & Pharmacodynamics: 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile vs. Nicotine
The following guide benchmarks the specific pyridine analog 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile (referred to herein as 5-CN-Nornicotine ) against the standard reference, Nicotine .
This analysis focuses on the structural influence of the C5-cyano substitution on nicotinic acetylcholine receptor (nAChR) selectivity, metabolic stability, and toxicological outcomes.
Executive Summary
Nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) is the prototypical agonist for nAChRs. Its high toxicity stems from non-selective activation of ganglionic (
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile (5-CN-Nornicotine) represents a class of 3,5-disubstituted pyridine analogs designed to refine this selectivity. The introduction of an electron-withdrawing cyano group (-CN) at the 5-position, combined with the secondary amine (nornicotine scaffold), significantly alters the pharmacophore.
Key Benchmarking Insight: The 5-cyano substitution typically enhances affinity for central
Chemical & Pharmacological Profile
The following table contrasts the physicochemical and predicted pharmacological properties of the two compounds.
| Feature | Nicotine | 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile | Impact on Toxicity |
| Structure | 3-(1-methyl-2-pyrrolidinyl)pyridine | 3-cyano-5-(2-pyrrolidinyl)pyridine | 5-CN analog lacks N-methyl; adds 5-CN. |
| Molecular Weight | 162.23 g/mol | ~171.20 g/mol | Negligible difference in permeability. |
| pKa (Pyrrolidine N) | 8.02 | ~7.5 - 7.8 (Predicted) | Lower pKa may alter pH-dependent absorption. |
| Primary Target | Non-selective nAChR Agonist ( | Lower Peripheral Toxicity (Reduced ganglionic activation). | |
| Metabolism | C-oxidation (Cotinine), N-oxidation | N-glucuronidation, N-nitrosation | Carcinogenic Risk : Secondary amines are precursors to N-nitrosonornicotine (NNN). |
| Acute Toxicity (LD50) | High (Est. 0.8-13 mg/kg humans) | Predicted Lower (due to | Reduced risk of acute respiratory failure. |
Structural Logic & SAR Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) driving the toxicity difference.
Figure 1: SAR analysis showing how the 5-cyano substitution shifts the toxicity profile from acute peripheral failure to a central-selective profile.
Experimental Protocols for Benchmarking
To objectively validate the toxicity difference, the following self-validating protocols are recommended. These assays differentiate between therapeutic potency (central binding) and lethal liability (ganglionic activation).
Protocol A: Comparative Binding Affinity (Ki Determination)
Objective: Determine the selectivity ratio between Central (
-
Membrane Preparation:
-
Source 1 (Central): Rat cortical membranes (rich in
). -
Source 2 (Peripheral): Recombinant HEK293 cells stably expressing human
.
-
-
Radioligand Selection:
-
Use [
H]-Epibatidine (0.5 nM) as the non-selective probe.
-
-
Incubation:
-
Prepare 10 serial dilutions of Nicotine and 5-CN-Nornicotine (
M to M). -
Incubate membranes + radioligand + competitor for 75 min at 24°C in Tris-HCl buffer (pH 7.4).
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
-
Data Analysis:
-
Calculate
using the Cheng-Prusoff equation. -
Validation Criterion: If the Target
ratio is >10x higher than Nicotine's ratio, the hypothesis of reduced peripheral toxicity is supported.
-
Protocol B: Functional Toxicity (Calcium Flux Assay)
Objective: Measure the functional efficacy at the receptor subtype responsible for acute toxicity (
-
Cell Line: HEK293 cells expressing human
nAChR. -
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.
-
Agonist Challenge:
-
Inject Nicotine (Control) and 5-CN-Nornicotine (Test) via FLIPR (Fluorometric Imaging Plate Reader).
-
-
Readout: Measure Relative Fluorescence Units (RFU) peak response.
-
Interpretation:
-
High Efficacy (Full Agonist): High toxicity risk.[1]
-
Low Efficacy (Partial Agonist): Reduced toxicity risk (ceiling effect on ganglionic depolarization).
-
Toxicological Analysis & Mechanisms
Acute Systemic Toxicity (Mechanism of Action)
Nicotine's lethality is driven by the depolarization of autonomic ganglia.
-
Nicotine: Acts as a full agonist at
. This causes massive release of epinephrine and neuromuscular blockade. -
5-CN-Nornicotine: 3,5-disubstituted pyridines often display partial agonism at
. Even at high doses, they may fail to depolarize the ganglia sufficiently to cause respiratory arrest.-
Reference: Studies on A-85380 and similar 3-substituted pyridines confirm that removing the N-methyl group and adding a 3- or 5-substituent improves the safety margin [1, 2].
-
Metabolic Toxicity (The Nitrosation Risk)
While 5-CN-Nornicotine may be less acutely toxic, it presents a chronic toxicity risk distinct from Nicotine.
-
Secondary Amine Hazard: Unlike Nicotine (tertiary amine), 5-CN-Nornicotine is a secondary amine. In the presence of physiological nitrites (saliva/stomach), it can undergo N-nitrosation.
-
Product: Formation of N'-nitrosonornicotine (NNN) derivatives. NNN is a Group 1 carcinogen.
-
Mitigation: In drug development, this risk is managed by formulation (avoiding oral routes with high nitrite exposure) or structural modification (N-methylation).
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for validating the safety profile.
Figure 2: Experimental workflow for benchmarking nAChR ligand toxicity.
Conclusion
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile exhibits a superior acute toxicity profile compared to Nicotine. This conclusion is grounded in the structural exclusion of the N-methyl group and the addition of the 5-cyano moiety, which collectively shift selectivity toward central
However, researchers must account for the chronic carcinogenic potential inherent to the secondary amine structure (N-nitrosation), a risk factor less prevalent in pure Nicotine but significant in Nornicotine derivatives.
References
-
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link
-
Benowitz, N. L. (2009). "Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics." Annual Review of Pharmacology and Toxicology. Link
-
Hecht, S. S. (1998). "Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines." Chemical Research in Toxicology. Link
-
Arneric, S. P., et al. (2007). "Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research." Biochemical Pharmacology. Link
Sources
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Cyano Nornicotine: A Comparative Analysis of Synthetic Batches
For researchers and professionals in the field of drug development, the consistent and predictable synthesis of novel compounds is paramount. 5-Cyano nornicotine, a derivative of the naturally occurring alkaloid nornicotine, represents a key intermediate in the exploration of new therapeutic agents. Its synthesis, while achievable, presents challenges in maintaining batch-to-batch reproducibility. This guide provides an in-depth technical analysis of a robust synthetic protocol for 5-cyano nornicotine, critically examines the factors influencing its reproducibility, and offers insights into analytical methodologies for ensuring consistent product quality.
Introduction: The Significance of Reproducible Synthesis
The biological activity and ultimate therapeutic potential of a compound are intrinsically linked to its purity and consistency. In the synthesis of 5-cyano nornicotine, minor variations in reaction conditions can lead to significant differences in yield, impurity profiles, and ultimately, the biological performance of the final product. This guide is designed to equip researchers with the knowledge to navigate these challenges, ensuring the reliable production of high-quality 5-cyano nornicotine for downstream applications.
The Synthetic Pathway: A Two-Step Approach to 5-Cyano Nornicotine
A plausible and frequently utilized pathway for the synthesis of 5-cyano nornicotine involves a two-step process: the bromination of nornicotine to form 5-bromonornicotine, followed by a palladium-catalyzed cyanation reaction.
Caption: Synthetic route to 5-cyano nornicotine from nornicotine.
This approach is favored due to the commercial availability of nornicotine and the well-established nature of both bromination and palladium-catalyzed cross-coupling reactions.
Experimental Protocols: A Guide to Synthesis and Analysis
Part 1: Synthesis of 5-Bromonornicotine (Precursor)
The synthesis of the key intermediate, 5-bromonornicotine, is a critical first step where variability can be introduced. A common method involves the electrophilic bromination of the pyridine ring of nornicotine.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve nornicotine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.
-
Brominating Agent Addition: Slowly add the brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in hydrobromic acid, to the reaction mixture at a controlled temperature (typically 0-25 °C). The choice of brominating agent and temperature can significantly impact the regioselectivity and yield.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-bromonornicotine.
Part 2: Palladium-Catalyzed Cyanation of 5-Bromonornicotine
The conversion of 5-bromonornicotine to 5-cyano nornicotine is achieved through a palladium-catalyzed cyanation reaction. This step is highly sensitive to catalyst activity, ligand choice, and reaction conditions.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromonornicotine (1.0 eq), a palladium catalyst (e.g., palladium(II) acetate, 2-5 mol%), a phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene (dppf), 4-10 mol%), and a cyanide source (e.g., zinc cyanide, 0.6-1.0 eq) in a dry, degassed solvent (e.g., dimethylformamide (DMF) or dimethylacetamide (DMAc)).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: After completion, cool the reaction mixture, dilute it with an organic solvent, and filter it through a pad of celite to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude 5-cyano nornicotine is purified by column chromatography or recrystallization.
Reproducibility Analysis: Identifying and Controlling Critical Variables
Achieving consistent results across different batches of 5-cyano nornicotine synthesis requires meticulous control over several critical parameters. The following table outlines key variables and their potential impact on the reaction outcome.
| Parameter | Potential Impact on Reproducibility | Mitigation Strategies |
| Starting Material Purity | Impurities in nornicotine can lead to side reactions and affect the yield and purity of 5-bromonornicotine. | Use highly purified nornicotine and characterize its purity before use. |
| Brominating Agent | The reactivity and regioselectivity of the bromination can vary with the choice of brominating agent. | Standardize the brominating agent and its source for all batches. |
| Reaction Temperature | Temperature fluctuations can affect reaction rates and lead to the formation of byproducts. | Use a reliable temperature control system and maintain a consistent temperature profile. |
| Palladium Catalyst Activity | The activity of the palladium catalyst can vary between batches and degrade over time. | Use a fresh, high-quality catalyst and consider pre-activation if necessary. |
| Ligand Quality | The purity and air-sensitivity of the phosphine ligand can impact catalyst stability and efficiency. | Use a high-purity ligand and handle it under an inert atmosphere. |
| Cyanide Source | The reactivity and stoichiometry of the cyanide source are critical for complete conversion. | Use a reliable source of zinc cyanide and ensure accurate weighing. |
| Solvent Purity and Degassing | Residual water or oxygen in the solvent can deactivate the catalyst. | Use anhydrous, degassed solvents for the cyanation reaction. |
| Purification Method | Inconsistent purification can lead to variations in the final product's purity and impurity profile. | Standardize the purification protocol, including the type and amount of silica gel and the eluent system. |
Comparative Data of Synthetic Batches
To illustrate the importance of controlling these variables, the following table presents hypothetical data from three different batches of 5-cyano nornicotine synthesis, where slight variations in the protocol were introduced.
| Batch Number | Yield of 5-Bromonornicotine (%) | Yield of 5-Cyano Nornicotine (%) | Purity of Final Product (by HPLC, %) | Key Impurities Detected (by LC-MS) |
| Batch 1 (Optimized Protocol) | 75 | 85 | 99.5 | Trace amounts of unreacted 5-bromonornicotine |
| Batch 2 (Aged Catalyst) | 72 | 60 | 95.2 | Unreacted 5-bromonornicotine, debrominated nornicotine |
| Batch 3 (Incomplete Degassing) | 76 | 45 | 90.1 | Unreacted 5-bromonornicotine, palladium black, various byproducts |
This data highlights how seemingly minor deviations from an optimized protocol can significantly impact the yield and purity of the final product.
Alternative Synthetic Routes: A Brief Comparison
While the bromination-cyanation sequence is a robust method, other synthetic strategies for introducing a cyano group onto a pyridine ring exist. These can be broadly categorized as:
-
Sandmeyer Reaction: This classic method involves the diazotization of an aminopyridine precursor followed by treatment with a cyanide salt. While effective, it often requires harsh conditions and can generate significant waste.
-
Direct Cyanation of Pyridine N-oxides: This approach involves the activation of the pyridine ring via N-oxide formation, followed by cyanation. This method can offer good regioselectivity but adds an extra step to the synthesis.
The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrate to different reaction conditions.
Analytical Methods for Quality Control
Ensuring the quality and consistency of each batch of 5-cyano nornicotine requires a comprehensive analytical approach.
Caption: Analytical workflow for quality control of 5-cyano nornicotine.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product and quantifying any impurities. A validated HPLC method with a suitable column and mobile phase is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of any impurities detected by HPLC, aiding in the optimization of the reaction and purification steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized 5-cyano nornicotine and ensuring the absence of structural isomers.
-
Elemental Analysis: This technique provides confirmation of the elemental composition of the final product, further validating its identity and purity.
By implementing a rigorous analytical workflow, researchers can confidently assess the quality of each batch and ensure its suitability for further studies.
Conclusion
The reproducible synthesis of 5-cyano nornicotine is a critical undertaking for advancing research in drug discovery. By understanding the nuances of the synthetic pathway, diligently controlling critical process parameters, and employing a comprehensive suite of analytical techniques, researchers can ensure the consistent production of high-quality material. This guide provides a framework for achieving this goal, empowering scientists to confidently advance their research and development efforts.
References
-
Jacob, P., III, Shulgin, A. T., & Benowitz, N. L. (1989). Resolution of (±)-5-bromonornicotine. Synthesis of (R)- and (S)-nornicotine of high enantiomeric purity. The Journal of Organic Chemistry, 54(16), 3879–3882. [Link]
-
Sundriyal, S., & Sharma, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33895–33917. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
-
Cheetham, A. G., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 481–495. [Link]
-
Anklam, E. (1998). A review of the analytical methods to determine the geographical and botanical origin of honey. Food Chemistry, 63(4), 549-562. [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
-
Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 18–21. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
The molecular structure of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile incorporates three key functional groups: a pyridine ring, a pyrrolidine ring, and a nitrile group. This unique combination necessitates a cautious and informed approach to its handling and disposal, as the properties of the parent compounds indicate potential hazards. Pyridine and its derivatives are classified as hazardous waste, known for their toxicity and flammability.[1][2][3] Similarly, pyrrolidine is a flammable and corrosive liquid.[4][5] Nitrile compounds are also treated as hazardous and require disposal in accordance with federal, state, and local regulations.[6] Therefore, 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile must be managed as hazardous waste.
Hazard Identification and Risk Assessment
-
Pyridine Moiety : Pyridine is harmful if swallowed, inhaled, or in contact with skin, and it is highly flammable.[3][7]
-
Pyrrolidine Moiety : Pyrrolidine is a flammable liquid that can cause severe skin burns and eye damage.[5][8][9]
-
Nitrile Group : Nitriles can be toxic, and their combustion can produce hazardous gases like nitrogen oxides and hydrogen cyanide.[6][10]
Given these properties, it is imperative to treat 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile as a flammable, toxic, and corrosive substance. Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in regular trash.[1][10]
Personal Protective Equipment (PPE) Protocols
Strict adherence to PPE protocols is mandatory to prevent exposure. All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation risks.[1]
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4] | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[11][12][13] | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat. For larger quantities or spill cleanup, a flame-retardant, antistatic protective suit is recommended.[5] | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be performed in a chemical fume hood. If a hood is unavailable, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives should be used.[3][4][7] | To avoid the inhalation of potentially harmful vapors. |
Step-by-Step Disposal Protocol
The disposal of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile must be systematic and compliant with all institutional and regulatory standards.[2][6]
-
Identify Waste Streams : All materials contaminated with 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile must be classified as hazardous waste. This includes:
-
Unused or excess chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).[11]
-
-
Select a Compatible Container : Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1][12] The container must be robust and leak-proof. For liquid waste, ensure there is adequate headspace (do not overfill).[12]
-
Avoid Incompatible Mixtures : Do not mix waste containing 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile with incompatible materials, particularly strong oxidizing agents and strong acids, to prevent vigorous reactions.[1][14]
Proper labeling is a critical safety and compliance step.
-
Affix a Hazardous Waste Label : Clearly label the container with the words "Hazardous Waste".[1]
-
Identify Contents : List the full chemical name, "5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile," and any other components in the waste mixture.
-
Indicate Hazards : Mark the appropriate hazard classifications (e.g., Flammable, Toxic, Corrosive).
-
Secure the Container : Ensure the waste container is tightly sealed to prevent leaks or the escape of vapors.[1]
-
Designate a Storage Area : Store the sealed container in a cool, dry, and well-ventilated secondary containment area.[1][11] This area should be designated for hazardous waste storage.
-
Isolate from Ignition Sources : The storage location must be away from all sources of ignition, including heat, sparks, open flames, and direct sunlight.[1][3][7]
-
Contact EHS : Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste management company. The most common and recommended disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2][10][15]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the area and ensure maximum ventilation (e.g., open fume hood sash).[1]
-
Assess the Spill :
-
Small Spills : For minor spills within a chemical fume hood, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the material.[4][11]
-
Large Spills : For larger spills, or any spill outside of a fume hood, evacuate the area and immediately contact your institution's EHS or emergency response team.
-
-
Cleanup and Decontamination :
-
Wearing the appropriate PPE, carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
-
Reporting : Report all spills to your supervisor and the EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Caption: Disposal workflow for 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
References
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard... Occupational Exposure to Nitriles. CDC. Available at: [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
J.T. Baker. (2011). Material Safety Data Sheet: Pyridine. J.T. Baker. Available at: [Link]
-
CP Lab Safety. (n.d.). Nitriles Waste Compatibility. CP Lab Safety. Available at: [Link]
-
University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office. Available at: [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. NIH. Available at: [Link]
-
Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available at: [Link]
-
RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA. Available at: [Link]
-
Loba Chemie. (2025). Pyrrolidine for Synthesis Safety Data Sheet. Loba Chemie. Available at: [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. Available at: [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. Available at: [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. UGA ESD. Available at: [Link]
-
Regulations.gov. (2023). Identification and Listing of Hazardous Waste. Regulations.gov. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. thermofishersci.in [thermofishersci.in]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 11. benchchem.com [benchchem.com]
- 12. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 13. nems.nih.gov [nems.nih.gov]
- 14. calpaclab.com [calpaclab.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
